molecular formula C18H11ClN4O3 B10895119 (2E)-N-(4-chloro-3-nitrophenyl)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide

(2E)-N-(4-chloro-3-nitrophenyl)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide

Cat. No.: B10895119
M. Wt: 366.8 g/mol
InChI Key: ORCHMISQECAOAY-YRNVUSSQSA-N
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Description

(E)-N~1~-(4-CHLORO-3-NITROPHENYL)-2-CYANO-3-(1H-INDOL-3-YL)-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes a chlorinated nitrophenyl group, a cyano group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N~1~-(4-CHLORO-3-NITROPHENYL)-2-CYANO-3-(1H-INDOL-3-YL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Nitration and Chlorination: The phenyl ring is nitrated and chlorinated to introduce the nitro and chloro substituents.

    Coupling Reaction: The indole derivative is then coupled with the chlorinated nitrophenyl compound through a Knoevenagel condensation reaction, using a base such as piperidine in a solvent like ethanol, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N~1~-(4-CHLORO-3-NITROPHENYL)-2-CYANO-3-(1H-INDOL-3-YL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitro group to an amino group.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the nitro group is reduced to an amino group.

    Substitution: Substituted products where the chloro group is replaced by other functional groups.

Scientific Research Applications

(E)-N~1~-(4-CHLORO-3-NITROPHENYL)-2-CYANO-3-(1H-INDOL-3-YL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (E)-N~1~-(4-CHLORO-3-NITROPHENYL)-2-CYANO-3-(1H-INDOL-3-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N~1~-(4-BROMO-3-NITROPHENYL)-2-CYANO-3-(1H-INDOL-3-YL)-2-PROPENAMIDE
  • (E)-N~1~-(4-METHYL-3-NITROPHENYL)-2-CYANO-3-(1H-INDOL-3-YL)-2-PROPENAMIDE

Uniqueness

(E)-N~1~-(4-CHLORO-3-NITROPHENYL)-2-CYANO-3-(1H-INDOL-3-YL)-2-PROPENAMIDE is unique due to the presence of the chloro and nitro groups, which impart distinct chemical properties and reactivity. These functional groups can influence the compound’s biological activity and its interactions with other molecules, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H11ClN4O3

Molecular Weight

366.8 g/mol

IUPAC Name

(E)-N-(4-chloro-3-nitrophenyl)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide

InChI

InChI=1S/C18H11ClN4O3/c19-15-6-5-13(8-17(15)23(25)26)22-18(24)11(9-20)7-12-10-21-16-4-2-1-3-14(12)16/h1-8,10,21H,(H,22,24)/b11-7+

InChI Key

ORCHMISQECAOAY-YRNVUSSQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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